molecular formula C27H36ClN3O6S B1593417 依替司他盐酸盐 CAS No. 286942-97-0

依替司他盐酸盐

货号 B1593417
CAS 编号: 286942-97-0
分子量: 566.1 g/mol
InChI 键: XJDYQYNYISTAMO-GFDYFVENSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ezatiostat hydrochloride is a small molecule drug that is an analog inhibitor of glutathione S-transferase P1-1 . It is investigated in clinical trials for treating myelodysplastic syndrome . This compound belongs to the peptides . It is known to target Glutathione S-transferase P .


Synthesis Analysis

Ezatiostat is a synthetic tripeptide analog of glutathione that has been shown to stimulate the proliferation of myeloid precursors . It is metabolized in vivo to the diacid, which is a potent and selective inhibitor of GST P1-1 .


Molecular Structure Analysis

The molecular formula of Ezatiostat hydrochloride is C27H35N3O6S . The average molecular weight is 529.648 .


Chemical Reactions Analysis

Ezatiostat hydrochloride is a prodrug that is metabolized in vivo to the diacid, which is a potent and selective inhibitor of GST P1-1 . The concentration of the primary active metabolite, TLK236, increased proportionate to ezatiostat dosage .


Physical And Chemical Properties Analysis

Ezatiostat hydrochloride is a solid substance . It has a molecular weight of 529.65 and a CAS number of 168682-53-9 .

科学研究应用

骨髓增生异常综合征 (MDS) 的治疗

依替司他盐酸盐因其在治疗骨髓增生异常综合征 (MDS) 中的作用而被广泛研究。MDS 的特征是无效的造血,导致显着的发病率。作为一种针对氧化应激的新型药物,依替司他显示出改善与骨髓增生异常相关的输血负担的希望。它以其独特的行动机制而著称,并有可能与来那度胺等其他药物结合使用以增强益处 (Mahadevan & Sutton, 2015)

MDS 中的延长给药方案

在一项针对低至中低危 MDS 患者的口服依替司他延长给药方案的研究中,评估了该药物的疗效和安全性。这项研究意义重大,因为它涉及大量接受过预处理的患者,证明了依替司他在这一患者亚组中的作用 (Raza et al., 2012)

治疗反应的预测

还对预测低危 MDS 患者对依替司他治疗的反应进行了研究。这涉及了解可以指示患者对依替司他反应可能性的遗传和分子标记,这对于个性化医疗至关重要 (Galili et al., 2012)

生化表征和类似物

已经进行研究以合成和生化表征依替司他盐酸盐的新型类似物。这项研究对于提高药物抑制效力和选择性以靶向血液系统癌症中的特定酶至关重要 (Cai et al., 2011)

MDS 中的联合治疗

已探索将依替司他与来那度胺等其他药物联合使用,特别是在非缺失 (5q) MDS 患者中。这项研究评估了依替司他在联合治疗中的耐受性和活性,这对于开发有效的多药方案至关重要 (Raza et al., 2012)

MDS 中的病例报告

病例报告提供了对依替司他实际应用的宝贵见解,包括患者在接受依替司他治疗后获得持续血液学反应的病例。这些案例研究对于了解该药物在不同临床情况下的影响至关重要 (Quddus et al., 2010)

进一步的临床试验

正在进行和已完成的临床试验继续探索依替司他在各种给药方案和联合用药中的疗效和安全性。这些试验对于全面了解该药物在治疗 MDS 和其他疾病中的作用至关重要 (Raza et al., 2011)

安全和危害

Ezatiostat hydrochloride is not classified as a hazardous substance or mixture . The most common grade 1 or 2 treatment-related adverse events were nonhematologic: nausea, diarrhea, vomiting, abdominal pain, constipation, anorexia, and dyspepsia .

未来方向

Ezatiostat hydrochloride has shown significant clinical activity, including multilineage responses as well as durable red-blood-cell transfusion independence . It has the potential for myelodysplastic syndrome (MDS) treatment . Further studies are warranted to determine the safety and efficacy of ezatiostat with lenalidomide in non-del (5q) Low to Int-1 risk MDS .

属性

IUPAC Name

ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O6S.ClH/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20;/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32);1H/t21-,22-,24+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDYQYNYISTAMO-GFDYFVENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@H](C2=CC=CC=C2)C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182855
Record name Ezatiostat hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ezatiostat hydrochloride

CAS RN

286942-97-0
Record name Ezatiostat hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286942970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ezatiostat hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EZATIOSTAT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D59N834676
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ezatiostat hydrochloride
Reactant of Route 2
Reactant of Route 2
Ezatiostat hydrochloride
Reactant of Route 3
Reactant of Route 3
Ezatiostat hydrochloride
Reactant of Route 4
Ezatiostat hydrochloride
Reactant of Route 5
Ezatiostat hydrochloride
Reactant of Route 6
Reactant of Route 6
Ezatiostat hydrochloride

Citations

For This Compound
156
Citations
D Mahadevan, GR Sutton - Expert Opinion on Investigational …, 2015 - Taylor & Francis
… agent ezatiostat hydrochloride (TLK199) for the treatment of MDSs. The article includes details of the pathophysiology, pharmacology, toxicity and efficacy of ezatiostat hydrochloride …
Number of citations: 34 www.tandfonline.com
A Raza, N Galili, N Callander, L Ochoa, L Piro… - Journal of hematology & …, 2009 - Springer
… Phase 2 studies of ezatiostat hydrochloride liposomes for … An oral formulation of ezatiostat hydrochloride tablets is also … Ezatiostat hydrochloride liposomes for injection is formulated as a …
Number of citations: 57 link.springer.com
A Raza, N Galili, S Smith, J Godwin… - Blood, The Journal …, 2009 - ashpublications.org
… Each tablet contains ezatiostat hydrochloride in a formulation containing the following excipients: mannitol, croscarmellose sodium, hypromellose, magnesium stearate, and Opadry …
Number of citations: 72 ashpublications.org
A Raza, N Galili, D Mulford, SE Smith, GL Brown… - Journal of hematology & …, 2012 - Springer
… Each tablet contains ezatiostat hydrochloride with the following excipients: mannitol, croscarmellose sodium, hypromellose, magnesium stearate, and Opadry Clear. Opradry Clear is a …
Number of citations: 19 link.springer.com
RM Lyons, ST Wilks, S Young, GL Brown - Journal of hematology & …, 2011 - Springer
Idiopathic chronic neutropenia (ICN) describes a heterogeneous group of hematologic diseases characterized by low circulating neutrophil levels often associated with recurrent fevers, …
Number of citations: 20 link.springer.com
N Galili, P Tamayo, OB Botvinnik, JP Mesirov, J Zikria… - Blood, 2011 - Elsevier
… Ezatiostat hydrochloride (TLK199) is an inhibitor of glutathione S-transferase, an enzyme that is over expressed in many cancers, and has been shown in vitro to stimulate growth and …
Number of citations: 1 www.sciencedirect.com
A Raza, N Galili, D Mulford, SE Smith, G Brown… - Blood, 2011 - Elsevier
Abstract 2778 Introduction: Lenalidomide is approved for the treatment of del(5q) MDS in US and Japan. In Low to Intermediate-1 (Int-1) risk non-del(5q) MDS, lenalidomide treatment is …
Number of citations: 2 www.sciencedirect.com
D Cai, M Cheng, JG Keck, E Laborde, RW Macsata - Cancer Research, 2011 - AACR
Ezatiostat hydrochloride (TLK199, Telintra®) is the first glutathione S-transferase P1-1 (GST P1-1) inhibitor prodrug to demonstrate a clinically significant improvement in the cytopenias …
Number of citations: 0 aacrjournals.org
N Galili, P Tamayo, OB Botvinnik, JP Mesirov… - Journal of hematology & …, 2012 - Springer
… Our previous clinical trials with ezatiostat (ezatiostat hydrochloride, Telentra®, TLK199), a glutathione S-transferase P1-1 inhibitor in clinical development for the treatment of low- to …
Number of citations: 15 link.springer.com
A Raza, N Galili, N Callander, L Ochoa, L Piro… - Journal of Hematology …, 2009 - core.ac.uk
… 2 studies of ezatiostat hydrochloride liposomes for injection in MDS are supported by the tolerability and HI responses observed. An oral formulation of ezatiostat hydrochloride tablets is …
Number of citations: 0 core.ac.uk

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。